N-(pyridin-3-ylmethyl)propan-2-amine is an organic compound classified as a dipyridyl-type ligand. [ [], [], [], [] ] It plays a significant role in coordination chemistry, acting as a building block for synthesizing metal complexes with various geometries and properties. [ [], [], [], [] ] Researchers are particularly interested in its potential applications in materials science, catalysis, and medicinal chemistry.
N-(pyridin-3-ylmethyl)propan-2-amine features two pyridine rings connected by a methylene (-CH2-) linker. [ [], [], [], [] ] One pyridine ring has a propan-2-amine substituent at the nitrogen atom. This unsymmetrical dipyridyl structure allows N-(pyridin-3-ylmethyl)propan-2-amine to act as a bridging ligand, coordinating to metal centers through the nitrogen atoms of both pyridine rings. [ [], [], [], [] ] The spatial arrangement of the pyridine rings and the flexibility of the methylene linker can influence the geometry of the resulting metal complexes.
N-(pyridin-3-ylmethyl)propan-2-amine readily forms coordination complexes with various metal ions, including silver(I), mercury(II), and copper(II). [ [], [], [], [] ] The resulting complexes often display intriguing structural motifs, including:
The diverse coordination modes of N-(pyridin-3-ylmethyl)propan-2-amine make it a valuable tool for designing and synthesizing coordination polymers and supramolecular materials. [ [], [], [], [] ]
Although not directly investigated for its anticancer activity, N-(pyridin-3-ylmethyl)propan-2-amine serves as a structural motif in some compounds exhibiting promising anticancer properties. [ [] ] For instance, the compound (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which shares a similar structural backbone with N-(pyridin-3-ylmethyl)propan-2-amine, displays selective inhibition of Dishevelled 1 (DVL1) protein. [ [] ] DVL1 plays a critical role in the Wnt/β-catenin pathway, often dysregulated in cancer cells. Inhibiting DVL1 can hinder cancer cell growth and proliferation. [ [] ] These findings suggest the potential of exploring N-(pyridin-3-ylmethyl)propan-2-amine-based structures in anticancer drug development.
Derivatives of N-(pyridin-3-ylmethyl)propan-2-amine, incorporating pyrimidine moieties, have been explored for their antifungal properties. [ [] ] Specifically, pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties have shown promising antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. [ [] ] These findings highlight the potential of further exploring N-(pyridin-3-ylmethyl)propan-2-amine-based structures for developing new antifungal agents.
Research indicates that incorporating N-(pyridin-3-ylmethyl)propan-2-amine into pyrazolo[1,5-a]pyrimidine scaffolds can result in compounds with potent anti-mycobacterial activity. [ [] ] Notably, 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated significant in vitro inhibition of Mycobacterium tuberculosis (M.tb) growth. [ [] ] This activity stems from their ability to inhibit mycobacterial ATP synthase, an enzyme crucial for M.tb survival. [ [] ] The identified compounds exhibited low hERG liability and good metabolic stability, highlighting their potential for further development as anti-tuberculosis drugs.
N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, a class of compounds structurally related to N-(pyridin-3-ylmethyl)propan-2-amine, have been identified as potent and selective A2B adenosine receptor antagonists. [ [] ] Compound 5, a notable example from this series, displayed high affinity for the A2B receptor and exhibited good selectivity against other adenosine receptor subtypes. [ [] ] Additionally, it demonstrated a favorable pharmacokinetic profile in preclinical studies, indicating its potential as a therapeutic agent targeting A2B adenosine receptors.
The molecule (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), structurally related to N-(pyridin-3-ylmethyl)propan-2-amine, exhibits selective agonist activity at the α7 nicotinic acetylcholine receptor. [ [] ] This selectivity is attributed to its specific interactions with the α7 receptor subtype, as revealed by homology modeling and docking studies. [ [] ] TC-5619 has shown positive effects in animal models of schizophrenia, suggesting its potential as a therapeutic agent for cognitive disorders.
Acridone-based compounds containing the N-(pyridin-3-ylmethyl)propan-2-amine moiety have been investigated for their ability to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH). [ [] ] IMPDH is a key enzyme involved in guanosine nucleotide synthesis, making it a target for immunosuppressive and anticancer therapies. [ [] ] Research led to the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419) as a potent IMPDH inhibitor with potential for reducing gastrointestinal toxicity compared to existing IMPDH inhibitors. [ [] ]
(4-Nitro-benzylidene)-pyridin-3ylmethyl amine, a Schiff base derivative of N-(pyridin-3-ylmethyl)propan-2-amine, has been studied for its antioxidant and antihemolytic properties. [ [] ] The compound demonstrated significant scavenging activity against DPPH and hydroxyl radicals, indicating its potential as an antioxidant. [ [] ] Furthermore, it exhibited moderate antihemolytic activity, suggesting its ability to protect red blood cells from lysis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: